molecular formula C24H19FN2O2 B2421864 1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 892298-07-6

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2421864
CAS No.: 892298-07-6
M. Wt: 386.426
InChI Key: FXWXTEYTBYYZLD-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a methylbenzoyl group attached to a naphthyridinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorobenzylamine: This intermediate is synthesized through the reaction of 3-fluorobenzyl chloride with ammonia.

    Formation of the naphthyridinone core: The naphthyridinone core is synthesized by cyclization reactions involving appropriate precursors.

    Attachment of the fluorobenzyl group: The 3-fluorobenzylamine is then reacted with the naphthyridinone core under suitable conditions to form the desired compound.

    Introduction of the methyl and methylbenzoyl groups: These groups are introduced through further substitution reactions, using reagents such as methyl iodide and 4-methylbenzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one can be compared with other similar compounds, such as:

    4-fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the naphthyridinone core and other substituents.

    4-fluorobenzyl chloride: Similar in structure but with a chloride substituent instead of the naphthyridinone core.

    Phenylboronic acid: While structurally different, it shares some functional similarities in terms of reactivity and applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-6-9-18(10-7-15)22(28)21-14-27(13-17-4-3-5-19(25)12-17)24-20(23(21)29)11-8-16(2)26-24/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXTEYTBYYZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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